molecular formula C11H14N2O4S B13519312 4-(Morpholine-4-carbonyl)benzene-1-sulfonamide

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide

Cat. No.: B13519312
M. Wt: 270.31 g/mol
InChI Key: DPKGMSYVZIXXBO-UHFFFAOYSA-N
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Description

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide is an organic compound that features a morpholine ring attached to a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-carbonyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride
  • N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride

Uniqueness

4-(Morpholine-4-carbonyl)benzene-1-sulfonamide is unique due to its specific combination of a morpholine ring and a benzene sulfonamide group. This structure imparts distinct chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

4-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C11H14N2O4S/c12-18(15,16)10-3-1-9(2-4-10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2,(H2,12,15,16)

InChI Key

DPKGMSYVZIXXBO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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